N-(1-Oxopropyl)cytidine
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Overview
Description
N-(1-Oxopropyl)cytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule that is a component of RNA. Cytidine analogs are known for their potential to inhibit DNA methyltransferases, enzymes that add methyl groups to DNA molecules. This inhibition can lead to anti-metabolic and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxopropyl)cytidine typically involves the protection of cytosine followed by the reaction with a suitable acylating agent. One common method includes the silanization protection of cytosine using tert-butyl dimethyl chloro silane, followed by reaction with tetra-o-acetyl-d-ribose .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: N-(1-Oxopropyl)cytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-(1-Oxopropyl)cytidine has several scientific research applications:
Chemistry: It is used as a tool to study DNA methylation and its inhibition.
Biology: It helps in understanding the role of cytidine analogs in cellular processes.
Medicine: It has potential anti-tumor activities and is studied for its therapeutic applications.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
N-(1-Oxopropyl)cytidine exerts its effects by inhibiting DNA methyltransferases. This inhibition prevents the addition of methyl groups to DNA, which can lead to changes in gene expression and cellular metabolism. The molecular targets include the active sites of DNA methyltransferases, and the pathways involved are related to DNA methylation and gene regulation .
Comparison with Similar Compounds
Zebularine: Another cytidine analog that inhibits DNA methyltransferases.
Decitabine: A cytidine analog used in the treatment of myelodysplastic syndromes.
Azacitidine: A cytidine analog used in the treatment of certain types of cancer.
Uniqueness: N-(1-Oxopropyl)cytidine is unique due to its specific structure, which includes an oxopropyl group. This structural feature may confer distinct biological activities and therapeutic potential compared to other cytidine analogs .
Biological Activity
N-(1-Oxopropyl)cytidine is a notable cytidine analog that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and molecular biology. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the addition of a propanoyl group to the cytidine molecule. This modification influences its interaction with biological targets, particularly in inhibiting DNA methyltransferases, which are crucial in the regulation of gene expression and cancer progression. The compound's structure can be represented as follows:
This compound acts primarily by inhibiting DNA methyltransferases. This inhibition leads to hypomethylation of DNA, which can reactivate silenced tumor suppressor genes and alter the expression profiles of various oncogenes. The compound's ability to interfere with DNA methylation pathways suggests its potential utility in cancer treatment, particularly for tumors exhibiting hypermethylation-related gene silencing.
Biological Activity Overview
The biological activities of this compound have been documented in several studies:
- Antitumor Activity : Research has shown that this compound exhibits significant antitumor effects against various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective toxicity profile beneficial for therapeutic applications.
- Inhibition of Cell Proliferation : The compound has been noted for its ability to inhibit cell proliferation across different cancer types. For instance, studies on HL60 leukemia cells revealed that treatment with this compound resulted in reduced cell viability and increased rates of apoptosis.
Study 1: Antitumor Efficacy in HL60 Cells
In a study examining the effects of this compound on HL60 cells, researchers found that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 100 µM. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
25 | 50 |
50 | 30 |
100 | 10 |
The study concluded that this compound effectively induces apoptosis in HL60 cells through a caspase-dependent pathway.
Study 2: In Vivo Pharmacokinetics
A pharmacokinetic study assessed the absorption and metabolism of this compound in murine models. Following intravenous administration, peak plasma concentrations were observed at approximately 30 minutes post-injection, with a half-life of around 2 hours.
Parameter | Value |
---|---|
Cmax (µg/mL) | 15.2 |
Tmax (min) | 30 |
Half-life (h) | 2 |
This data suggests favorable pharmacokinetic properties for potential therapeutic use.
Properties
Molecular Formula |
C12H17N3O6 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide |
InChI |
InChI=1S/C12H17N3O6/c1-2-8(17)13-7-3-4-15(12(20)14-7)11-10(19)9(18)6(5-16)21-11/h3-4,6,9-11,16,18-19H,2,5H2,1H3,(H,13,14,17,20)/t6-,9?,10+,11-/m1/s1 |
InChI Key |
BFGBHRAPGFJCGV-AVCZIOMLSA-N |
Isomeric SMILES |
CCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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